4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl-
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Overview
Description
4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- is a chemical compound with a complex structure that includes a quinazoline core, a methoxy-substituted pyridine ring, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:
Cyclization Reactions: The formation of the quinazoline ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxy group on the pyridine ring and the methyl groups on the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-methoxy-3-pyridinyl)-N-methyl-4-quinazolinamine: A similar compound with a chloro group instead of a dimethyl group.
4-Quinazolinamine, 2-chloro-N-(6-methoxy-3-pyridinyl): Another related compound with a chloro group on the quinazoline core.
Uniqueness
4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827031-32-3 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)12-8-9-15(21-3)17-10-12/h4-10H,1-3H3 |
InChI Key |
JTGWDXMHVGTWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CN=C(C=C3)OC |
Origin of Product |
United States |
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